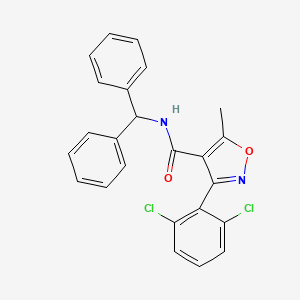

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

3-(2,6-Dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a diphenylmethyl carboxamide moiety. The compound’s scaffold is notable for its versatility, allowing modifications to the carboxamide substituent to tune physicochemical and biological properties.

Properties

IUPAC Name |

N-benzhydryl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O2/c1-15-20(23(28-30-15)21-18(25)13-8-14-19(21)26)24(29)27-22(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,22H,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQKWYRDHPKTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzaldehyde with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of solvents such as chloroform, acetone, and ethyl acetate, with irradiation by xenon light to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, including those associated with leukemia and solid tumors .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent is being explored. Oxazole derivatives have been documented to exhibit activity against various pathogens, suggesting that this compound could be effective in treating infections .

The diverse biological activities attributed to oxazole derivatives include:

- Antioxidant Effects : Compounds in this class have been shown to possess antioxidant properties, which may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Properties : Some studies indicate that oxazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Chemical Synthesis

In synthetic chemistry, 3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Case Studies

Several studies have highlighted the potential applications of oxazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The following analogs share the 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide core but differ in the carboxamide substituent:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: Pyridinylsulfanyl () and dimethylamino () substituents improve aqueous solubility, critical for oral bioavailability.

- Metabolic Stability : Trifluoromethylsulfanyl groups () reduce oxidative metabolism, extending half-life .

- Crystallinity: The monohydrate form () exhibits a stable orthorhombic crystal lattice (space group Pna2₁), crucial for formulation stability .

Biological Activity

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole carboxamide class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups in its structure contributes to its diverse reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H16Cl2N2O2

- Molecular Weight : 373.24 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related oxazole derivatives showed that they effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro studies have reported promising antifungal activity against pathogens such as Candida albicans. The mechanism appears to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.

- Receptor Modulation : It could interact with cellular receptors to alter signal transduction pathways, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized oxazole derivatives including this compound. The results demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound possesses significant antimicrobial activity .

Study 2: Anticancer Activity

In a study assessing the anticancer effects on MCF-7 cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data indicates a dose-dependent reduction in cell viability upon treatment with the compound .

Q & A

Q. What if biological activity varies between batch syntheses despite identical characterization data?

- Troubleshooting :

- Purity checks : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials).

- Polymorph screening : SC-XRD or PXRD identifies crystallographic forms (e.g., anhydrous vs. monohydrate) that alter solubility .

- Bioassay controls : Include reference compounds (e.g., leflunomide for immunomodulation studies) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.